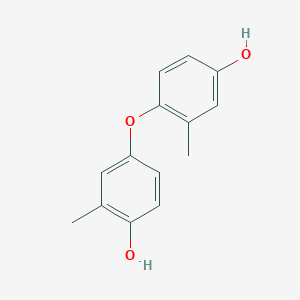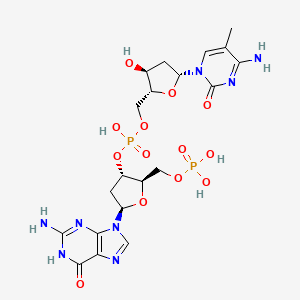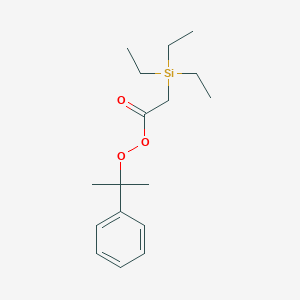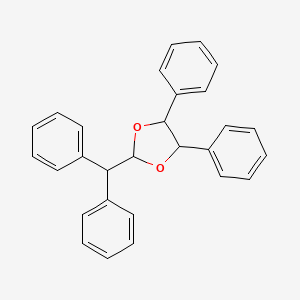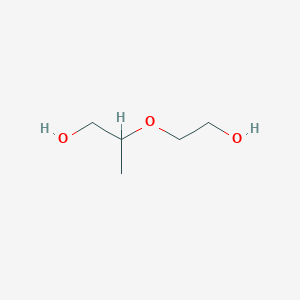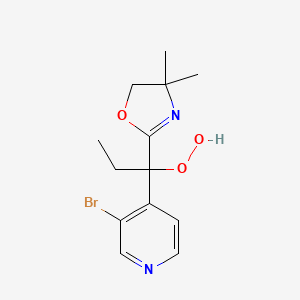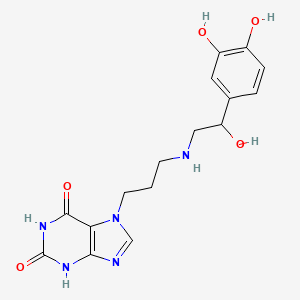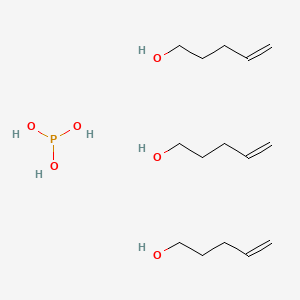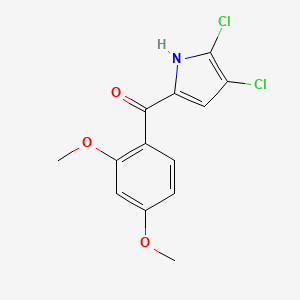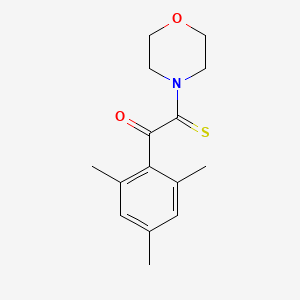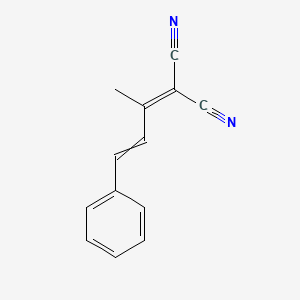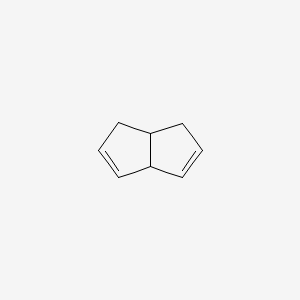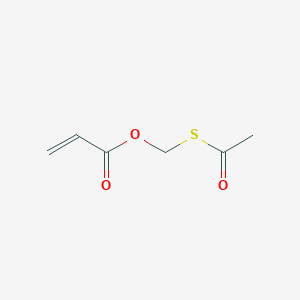
(Acetylsulfanyl)methyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Acetylsulfanyl)methyl prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetylsulfanyl group attached to a methyl prop-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Acetylsulfanyl)methyl prop-2-enoate typically involves the esterification of (acetylsulfanyl)methanol with prop-2-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to streamline the production and minimize the need for extensive purification steps.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding alcohol, (acetylsulfanyl)methanol, under mild reducing conditions.
Substitution: Nucleophilic substitution reactions can occur at the ester moiety, where nucleophiles such as amines or alcohols can replace the ester group to form amides or other esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Substitution: Nucleophiles like ammonia or primary amines can be used in the presence of a base such as triethylamine.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: (Acetylsulfanyl)methanol.
Substitution: Amides or alternative esters.
Aplicaciones Científicas De Investigación
(Acetylsulfanyl)methyl prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of (Acetylsulfanyl)methyl prop-2-enoate involves its interaction with various molecular targets, depending on the context of its use. In enzymatic reactions, the ester bond can be hydrolyzed by esterases, leading to the release of (acetylsulfanyl)methanol and prop-2-enoic acid. The sulfanyl group can also participate in redox reactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Methyl prop-2-enoate: Lacks the acetylsulfanyl group, making it less reactive in redox reactions.
(Acetylsulfanyl)methanol: Contains the sulfanyl group but lacks the ester functionality, limiting its applications in esterification reactions.
Prop-2-enoic acid: The parent acid of the ester, used in various polymerization reactions.
Uniqueness: (Acetylsulfanyl)methyl prop-2-enoate is unique due to the presence of both the acetylsulfanyl and ester functionalities, allowing it to participate in a diverse range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and industrial applications.
Propiedades
Número CAS |
51930-30-4 |
|---|---|
Fórmula molecular |
C6H8O3S |
Peso molecular |
160.19 g/mol |
Nombre IUPAC |
acetylsulfanylmethyl prop-2-enoate |
InChI |
InChI=1S/C6H8O3S/c1-3-6(8)9-4-10-5(2)7/h3H,1,4H2,2H3 |
Clave InChI |
CRODUQSWNUPWIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SCOC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


